2,4-Dibromooxazole
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Overview
Description
2,4-Dibromooxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains two bromine atoms and an oxygen atom in its structure.
Scientific Research Applications
- Biological Activities : Oxazoles, including 2,4-Dibromooxazole, serve as essential scaffolds for biologically active compounds. Researchers explore their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents .
- Synthesis and Modification : Efficient and eco-friendly catalytic systems, such as magnetic nanocatalysts, have been developed for synthesizing oxazole derivatives. These systems allow easy separation from reaction mixtures using an external magnet .
- Herbicide Behavior : 2,4-Dibromooxazole is related to 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide in agriculture. Understanding its behavior in the environment is crucial for sustainable farming practices .
- Magnetic Nanocatalysts : Researchers have explored magnetic nanocomposites as catalysts for synthesizing oxazole derivatives. These nanocatalysts offer high stability, easy surface modification, and efficient separation using an external magnet .
- Thiazole Derivatives : The development of efficient catalytic systems for preparing thiazole derivatives, including oxazoles, remains a key focus in organic synthesis. 2,4-Dibromooxazole contributes to this field .
- Drug Delivery Systems : Investigating the use of oxazole derivatives, including 2,4-Dibromooxazole, as nanocarriers in drug delivery systems is an active area of research .
- Heterocyclic Chemistry : Heterocyclic compounds, especially azoles like oxazoles, play a vital role in drug discovery. Researchers continue to explore novel synthetic routes and applications .
Medicinal Chemistry and Drug Development
Environmental Science and Herbicides
Material Science and Nanocomposites
Pharmaceutical Chemistry
Biomedical Applications
Synthetic Chemistry
Mechanism of Action
Target of Action
Oxazole derivatives, a class of compounds to which 2,4-dibromooxazole belongs, are known to interact with a wide range of biological targets . These targets often include various enzymes and receptors involved in critical biological processes .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . This interaction can result in a wide range of biological effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biochemical pathways . The downstream effects of these interactions can vary widely and may include changes in cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
Pharmacokinetic properties of similar compounds suggest that factors such as solubility, stability, and molecular size could influence the bioavailability of 2,4-dibromooxazole .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromooxazole. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the specific biological environment in which it is active, including the presence of specific enzymes, co-factors, and competing or synergistic compounds .
properties
IUPAC Name |
2,4-dibromo-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2NO/c4-2-1-7-3(5)6-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJMCPWKOXDTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromooxazole | |
CAS RN |
1240598-59-7 |
Source
|
Record name | 2,4-dibromo-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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